molecular formula C4H9BrO2 B1667886 Bromo-PEG2-alcohol CAS No. 57641-66-4

Bromo-PEG2-alcohol

Cat. No. B1667886
CAS RN: 57641-66-4
M. Wt: 169.02 g/mol
InChI Key: JTOJLOUPDKBCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-PEG2-alcohol is a PEG-based linker . It contains a bromide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

Bromo-PEG2-alcohol can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of Bromo-PEG2-alcohol is C4H9BrO2 . It has a molecular weight of 169.0 g/mol . The functional groups present in Bromo-PEG2-alcohol are Bromide and Alcohol .


Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG2-alcohol is a very good leaving group for nucleophilic substitution reactions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Physical And Chemical Properties Analysis

Bromo-PEG2-alcohol has a molecular weight of 169.0 g/mol . It is a PEG derivative containing a bromide group with a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

  • Cancer Research and Treatment :

    • Bromo-PEG2-alcohol and similar compounds have been investigated for their potential in enhancing anticancer effects. Research indicates that these compounds, when formulated with liposomes, polyethylene glycol (PEG), or other nanocarriers, can improve pharmacokinetics, protect the compound from serum proteins and enzymes, and enhance tumor targeting. This is particularly important in addressing challenges such as drug resistance in glutathione-rich tumors and the inability of drugs to cross the blood-brain barrier. The use of Bromo-PEG2-alcohol in these formulations shows promise in overcoming many obstacles in clinical oncology (El Sayed, 2018).
  • Chemical Synthesis and Reactions :

    • In the field of organic chemistry, Bromo-PEG2-alcohol is used in the oxidation of alcohols to aldehydes and ketones. A study demonstrates that using N-bromosuccinimide (NBS) as an oxidant in a polyethylene glycol (PEG) medium provides a clean, environmentally benign method for alcohol oxidation. This highlights the role of Bromo-PEG2-alcohol in facilitating important chemical transformations (Fan et al., 2008).
  • Tissue Engineering and Biomedical Applications :

    • Research has also explored the use of Bromo-PEG2-alcohol in tissue engineering. For instance, a study on a poly(vinyl alcohol)/poly(ethylene glycol) scaffold for tissue engineering revealed a unique bimodal open-celled structure, created via thermal processing and supercritical fluid foaming. This novel scaffold is promising for tissue engineering applications due to its favorable properties for cell attachment and proliferation (Liu et al., 2019).
  • Polymer Science and Nanotechnology :

    • In the realm of polymer science, Bromo-PEG2-alcohol is significant for the development of polymer therapeutics. It has been used to improve the properties of poly(ethylene glycol) (PEG) in various pharmaceutical and biotechnical applications. The research underscores the importance of controlled polymerization techniques in developing alternatives to PEG-based systems (Barz et al., 2011).

Safety And Hazards

Bromo-PEG2-alcohol should be handled with care. It is recommended to use only in a chemical fume hood. Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn. After handling, wash thoroughly and wash contaminated clothing before reuse .

Future Directions

Bromo-PEG2-alcohol, being a PEG-based linker, has potential applications in the development of PROTACs . PROTACs represent a promising approach for the development of targeted therapy drugs .

properties

IUPAC Name

2-(2-bromoethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c5-1-3-7-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOJLOUPDKBCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73342-17-3
Record name α-(2-Bromoethyl)-ω-hydroxypoly(oxy-1,2-ethanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73342-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

169.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethoxy)ethanol

CAS RN

57641-66-4
Record name 2-(2-bromoethoxy)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo-PEG2-alcohol
Reactant of Route 2
Reactant of Route 2
Bromo-PEG2-alcohol
Reactant of Route 3
Reactant of Route 3
Bromo-PEG2-alcohol
Reactant of Route 4
Bromo-PEG2-alcohol
Reactant of Route 5
Reactant of Route 5
Bromo-PEG2-alcohol
Reactant of Route 6
Reactant of Route 6
Bromo-PEG2-alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.